A-674563 is classified as a small molecule inhibitor and is derived from indazole-based structures. It has been synthesized as part of research aimed at developing selective inhibitors for the AKT signaling pathway, which is often dysregulated in cancer . The compound is commercially available from various suppliers, including Sigma-Aldrich and MedChemExpress, with a high purity level typically exceeding 98% .
The synthesis of A-674563 hydrochloride involves several methods that leverage modern organic chemistry techniques. One prominent approach includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling and Stille coupling, which facilitate the formation of the indazole framework.
The molecular structure of A-674563 hydrochloride can be described by its chemical formula and molecular weight approximately . The compound features an indazole core, which is pivotal for its biological activity.
Crystallographic studies may provide further insights into its three-dimensional conformation and interaction with target proteins.
A-674563 hydrochloride undergoes specific chemical reactions that are essential for its function as an inhibitor:
The mechanism by which A-674563 exerts its effects primarily revolves around its inhibition of AKT1:
Experimental data indicate that treatment with A-674563 results in decreased levels of phosphorylated forms of AKT (p-AKT), suggesting effective inhibition of this signaling pathway .
A-674563 hydrochloride exhibits several notable physical and chemical properties:
The compound's purity is often assessed using high-performance liquid chromatography (HPLC), ensuring it meets standards for research applications .
A-674563 hydrochloride is primarily utilized in cancer research due to its selective inhibition of AKT1:
A-674563 hydrochloride (CAS 2070009-66-2) is a small-molecule kinase inhibitor with the systematic name (2S)-1-[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine hydrochloride. Its molecular formula is C₂₂H₂₃ClN₄O, corresponding to a molecular weight of 394.90 g/mol [4] [7]. The compound features a chiral center at the C2 position of the propan-2-amine side chain, conferring stereospecific activity, with the (S)-enantiomer exhibiting superior biological efficacy [5] [7]. Key structural elements include:
Physicochemical profiling reveals a white-to-beige crystalline solid with high aqueous solubility (253.23 mM in water) and moderate DMSO solubility (126.61 mM) [2] [6]. The hydrochloride salt form enhances stability and bioavailability compared to the free base (CAS 552325-73-2). Thermal analysis indicates a boiling point of 624.4±55.0°C and a density of 1.229±0.06 g/cm³ [8].
Table 1: Physicochemical Properties of A-674563 Hydrochloride
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₂₂H₂₃ClN₄O | - |
Molecular Weight | 394.90 g/mol | - |
Solubility in Water | 253.23 mM (100 mg/mL) | 25°C; ultrasonic treatment |
Solubility in DMSO | 126.61 mM (50 mg/mL) | 25°C; hygroscopic DMSO |
Boiling Point | 624.4 ± 55.0°C | 760 mmHg |
Density | 1.229 ± 0.06 g/cm³ | Room temperature |
SMILES Notation | [nH]1nc(c2c1ccc(c2)c3cncc(c3)OC[C@@H](N)Cc4ccccc4)C.Cl | - |
The synthesis of A-674563 hydrochloride originates from the prototypical Akt inhibitor A-443654, optimized through strategic structural modifications to enhance oral bioavailability. The key innovation involved replacing the indole scaffold with a phenyl moiety, improving metabolic stability while retaining target affinity [4] [9]. The synthesis employs a multi-step sequence:
Optimization challenges centered on C7 functionalization due to poor commercial availability of vinylboronic acids. Alternative routes using Hartwig palladium catalysis (e.g., Pd(dba)₂/Q-phos) achieved direct alkylation but suffered from low yields (2% for n-butyl substitution). The final route prioritized Suzuki coupling prior to Stille coupling to circumvent steric hindrance issues [9].
Table 2: Key Synthetic Routes for A-674563 Precursors
Intermediate | Synthetic Method | Yield | Key Improvement |
---|---|---|---|
Bromoindazole (Y1c/e) | Suzuki coupling (Y8 + vinylboronic acid) | 45-60% | Enables C7-alkyl diversity |
Bromoindazole (Y1d) | Hartwig Pd-catalyzed alkylation | 2% | Low yield limits applicability |
Y4d | Direct alkylation of Y3i | 2% | Route abandoned due to inefficiency |
Y13k/l | Wittig/Diimide reduction | 30-40% | Avoids bromide loss during hydrogenation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0